molecular formula C18H11BrO B6590277 4-Bromo-6-phenyldibenzo[b,d]furan CAS No. 1010068-84-4

4-Bromo-6-phenyldibenzo[b,d]furan

Cat. No.: B6590277
CAS No.: 1010068-84-4
M. Wt: 323.2 g/mol
InChI Key: MPSDYLBAJCSIMR-UHFFFAOYSA-N
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Description

4-Bromo-6-phenyldibenzo[b,d]furan is an organic compound with the molecular formula C18H11BrO It belongs to the class of dibenzofurans, which are polycyclic aromatic compounds consisting of two benzene rings fused to a furan ring This compound is characterized by the presence of a bromine atom at the 4-position and a phenyl group at the 6-position of the dibenzofuran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-phenyldibenzo[b,d]furan typically involves the bromination of 6-phenyldibenzo[b,d]furan. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced into the dibenzofuran ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide, to facilitate the bromination process. The reaction conditions often include a solvent like dichloromethane or chloroform, and the reaction is conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. These methods could include continuous flow processes, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach can enhance the yield and purity of the compound while minimizing the reaction time and waste generation.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-phenyldibenzo[b,d]furan can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 6-phenyldibenzo[b,d]furan.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for the reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 4-methoxy-6-phenyldibenzo[b,d]furan, while oxidation with potassium permanganate can introduce carboxyl groups into the molecule.

Scientific Research Applications

4-Bromo-6-phenyldibenzo[b,d]furan has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of various functionalized dibenzofurans.

    Biology: The compound can be used in studies related to the interaction of polycyclic aromatic compounds with biological systems, including their potential effects on DNA and proteins.

    Medicine: Research into the pharmacological properties of dibenzofuran derivatives may explore their potential as therapeutic agents for various diseases.

    Industry: The compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-Bromo-6-phenyldibenzo[b,d]furan depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. In biological systems, the compound’s polycyclic aromatic structure may enable it to intercalate into DNA or interact with proteins, potentially affecting their function. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

4-Bromo-6-phenyldibenzo[b,d]furan can be compared with other dibenzofuran derivatives, such as:

    6-Phenyldibenzo[b,d]furan: Lacks the bromine atom, which may result in different reactivity and applications.

    4-Chloro-6-phenyldibenzo[b,d]furan: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and reactivity.

    4-Methoxy-6-phenyldibenzo[b,d]furan:

The uniqueness of this compound lies in the presence of the bromine atom, which can be selectively replaced or modified, providing a versatile platform for further chemical transformations and applications.

Properties

IUPAC Name

4-bromo-6-phenyldibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11BrO/c19-16-11-5-10-15-14-9-4-8-13(17(14)20-18(15)16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPSDYLBAJCSIMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2OC4=C3C=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1010068-84-4
Record name 4-bromo-6-phenyldibenzo[b,d]furan
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